Calcium metaborate
Description
Structure
2D Structure
Properties
CAS No. |
13701-64-9 |
|---|---|
Molecular Formula |
BCaHO2 |
Molecular Weight |
83.90 g/mol |
IUPAC Name |
calcium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Ca/c2-1-3;/h2H; |
InChI Key |
UAWBNUPIWGYOPL-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Ca+2] |
Canonical SMILES |
B(=O)O.[Ca] |
Other CAS No. |
13701-64-9 |
physical_description |
DryPowder; Liquid; OtherSolid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Wet Chemical Synthesis Routes
Wet chemical methods involve reactions in a solution and offer advantages over conventional solid-state reactions, such as better homogeneity, lower synthesis temperatures, and control over particle morphology. These techniques include co-precipitation, solution combustion, and controlled precipitation.
Co-precipitation Techniques for Nanoparticle Synthesis
Co-precipitation is a widely used and effective method for synthesizing ultrafine, nanosized ceramic powders with a narrow particle size distribution. This "bottom-up" approach involves the simultaneous precipitation of multiple ions from a solution to form a homogeneous precursor, which is then typically subjected to thermal treatment to yield the final product.
For the synthesis of calcium metaborate (B1245444) nanoparticles, this process often begins with aqueous solutions of calcium- and boron-containing precursors, such as calcium chloride and borax (B76245). A capping agent, like polyvinyl pyrrolidone (PVP), may be used during the synthesis to control particle size and reduce agglomeration. The initial precipitate formed is often amorphous.
Subsequent thermal treatment (annealing) of this amorphous precursor is a critical step to induce crystallization. Research has shown that the transformation from an amorphous structure to a crystalline one for co-precipitated calcium borate (B1201080) begins at specific temperatures and durations. For instance, a crystalline structure may start to form after annealing at 700°C for 5 hours. The formation of the desired calcium metaborate (CaB₂O₄) phase has been observed in samples annealed at 900°C.
| Precursors | Capping Agent | Annealing Temperature (°C) | Resulting Phase | Average Particle Size (nm) | Reference |
| Calcium Chloride, Borax | Polyvinyl pyrrolidone (PVP) | 700 (for 3h) | Amorphous | - | , |
| Calcium Chloride, Borax | Polyvinyl pyrrolidone (PVP) | 700 (for 5h) | Crystalline | 6 - 15 | , |
| Calcium Chloride, Borax | Polyvinyl pyrrolidone (PVP) | 900 | This compound (CaB₂O₄) | 6 - 15 | , |
| Calcium Chloride, Borax | Polyvinyl pyrrolidone (PVP) | 970 | Calcium Tetraborate (B1243019) (CaB₄O₇) | 6 - 15 | , |
Solution Combustion Synthesis of Nanocrystals
Solution combustion synthesis (SCS) is a versatile, cost-effective, and efficient method for the bulk production of various nanostructured materials, including this compound. The process involves a self-sustained exothermic reaction in a homogeneous solution of metal salts (oxidizers) and a fuel (reductant), such as urea. This molecular-level mixing ensures high product homogeneity.
The synthesis typically involves dissolving the precursors in water, heating the solution to evaporate excess water and form a gel, and then igniting the gel. The combustion process is rapid and generates the desired crystalline product directly, often without the need for extensive post-synthesis calcination.
In the synthesis of this compound (CaB₂O₄) nanocrystals, the process has been successfully used to produce materials with an orthorhombic crystal structure and an average crystallite size of about 27 nm. The reaction is typically initiated by placing the precursor solution in a furnace preheated to temperatures around 500°C. The resulting product often consists of irregular, spherical-shaped nanoparticles.
Controlled Precipitation from Aqueous Solutions
Controlled precipitation is a straightforward method for producing calcium borates by mixing aqueous solutions of soluble calcium and borate salts. This technique relies on the formation of a supersaturated solution, from which the desired compound precipitates as a solid. The process can be manipulated to control yield and product characteristics.
A common approach involves the reaction between calcium chloride and borax in an aqueous solution, which yields a voluminous, finely divided white precipitate of calcium borate. The reaction is as follows:
Na₂B₄O₇ + CaCl₂ → CaB₄O₇·xH₂O (precipitate) + 2NaCl (Note: the exact stoichiometry of the precipitate can vary)
Initially, the product is often amorphous and contains a significant amount of water. Other methods include reacting milk of lime (a suspension of calcium hydroxide) with solutions of ammonium (B1175870) borate or sodium polyborate at temperatures between 40°C and 65°C. The resulting precipitate is then filtered, washed, dried, and pulverized to obtain the final this compound product. Adjusting the pH of a boric acid solution to an alkaline value can also be used to precipitate calcium borate.
Influence of Reaction Parameters on Product Characteristics
The characteristics of this compound synthesized via wet chemical routes are highly dependent on the reaction parameters. Careful control of these variables is essential for obtaining a product with the desired phase, particle size, and crystallinity.
Temperature is a critical factor in the synthesis of calcium borate. In co-precipitation methods, the initial reaction may be carried out at room temperature, but a subsequent annealing step is crucial. The annealing temperature directly influences the crystallinity and phase composition of the final product. For example, amorphous precipitates transform into crystalline this compound at around 900°C. In controlled precipitation using boric acid and calcium carbonate, an optimal synthesis temperature range is 80-100°C. Lower temperatures, between 40°C and 65°C, are used when reacting milk of lime with borate solutions.
The pH of the reaction solution significantly affects the synthesis process and the final product. For the synthesis using boric acid and calcium carbonate, a pH range of 5 to 7 is considered optimal. The pH level can influence the incorporation of borate species into the solid phase, making it a key parameter for controlling the composition of the precipitate.
The concentration of reactants and their molar ratios are fundamental parameters that control the yield and stoichiometry of the precipitated this compound. In the precipitation from calcium chloride and borax solutions, increasing the concentration of the reactants, particularly borax, can significantly increase the yield of the calcium borate precipitate.
Specific molar ratios are often targeted to achieve a desired product. For instance, when synthesizing calcium borate from boric acid and calcium carbonate, optimal results are obtained with a molar ratio of boric acid to water between 0.26 and 0.42, and a molar ratio of calcium carbonate to boric acid between 0.09 and 0.15. In other precipitation methods, controlling the molar ratio of CaO to B₂O₃ within a range of 0.2 to 0.6 is crucial for the reaction. Similarly, when using milk of lime, the B₂O₃/CaO ratio is controlled at approximately 0.9 to 1.1.
| Synthesis Method | Reactants | Optimal Temperature | Optimal pH | Optimal Molar Ratios | Reference |
| Controlled Precipitation | Boric Acid, Calcium Carbonate | 80-100°C | 5 - 7 | CaCO₃/Boric Acid: 0.09-0.15 | , |
| Controlled Precipitation | Calcium Chloride, Borax | Not Specified | Not Specified | CaO/B₂O₃: 0.2-0.6 | |
| Controlled Precipitation | Milk of Lime, Ammonium/Sodium Borate | 40-65°C | Not Specified | B₂O₃/CaO: 0.9-1.1 | |
| Co-precipitation | Calcium Chloride, Borax | 900°C (Annealing) | Not Specified | Not Specified | , |
Role of Additive Agents and Capping Agents
In the synthesis of this compound, particularly in nanoparticle formation, additive and capping agents play a crucial role in controlling particle growth, preventing agglomeration, and modifying surface characteristics. These agents are typically organic molecules that adsorb onto the surface of the growing crystals, thereby influencing their final morphology and size distribution.
Surfactants, which are amphiphilic molecules containing both a hydrophilic head and a hydrophobic tail, are also employed to direct the morphology of the final product. The choice of surfactant, whether cationic, anionic, or non-ionic, can significantly alter the size and shape of the synthesized particles. For instance, in related calcium-based compound syntheses, surfactants like sodium dodecyl sulfate (B86663) (SDS) have been shown to stabilize nanoparticles and influence their surface properties. The surfactant molecules can form micelles in the reaction medium, which act as microreactors, confining the growth of the this compound crystals and leading to the formation of uniform nanostructures. The interaction between the surfactant's polar head group and the metal ions on the particle surface is a key factor in controlling the nucleation and growth processes.
The primary functions of these agents in this compound synthesis are summarized below:
Size Control: By adsorbing to the particle surface, these agents limit further growth, enabling the synthesis of nanoparticles with controlled dimensions.
Morphology Direction: Selective adsorption on specific crystallographic planes can inhibit or promote growth in certain directions, leading to tailored shapes such as spheres, rods, or plates.
Dispersion and Stability: The presence of a capping agent layer on the particle surface prevents agglomeration through steric or electrostatic repulsion, resulting in stable colloidal suspensions.
While beneficial, the use of capping agents can sometimes have drawbacks, such as a potential decrease in the crystallinity of the final product due to the interference of the organic molecules with the crystal lattice formation. Therefore, post-synthesis heat treatment is often necessary to remove the organic capping agent and improve the crystallinity of the this compound.
Solid-State Synthesis Approaches
Solid-state synthesis, also known as the ceramic method, is a conventional and widely used technique for preparing inorganic materials like this compound from solid precursors. This method typically involves the high-temperature reaction of a mixture of solid reactants to form the desired product.
Thermal treatment and annealing are critical steps in solid-state synthesis, particularly when the initial product is amorphous or has poor crystallinity. These processes involve heating the material to a specific temperature for a certain duration to induce crystallization, phase transformations, and grain growth.
In the synthesis of this compound nanoparticles via co-precipitation, the as-precipitated material is often amorphous. Subsequent annealing is necessary to transform this amorphous precursor into a crystalline phase. The temperature and duration of the annealing process have a profound impact on the final crystal structure, particle size, and phase purity of the this compound.
Research has shown that the crystallization of amorphous calcium borate precursors begins at temperatures around 700°C. However, the time required for the transformation to a crystalline structure is a crucial parameter. For instance, at 700°C, an annealing time of 5 hours may be required for the onset of crystallization, while shorter durations might not be sufficient. As the annealing temperature is increased, the rate of crystallization also increases, and different phases of calcium borate may be formed. At temperatures around 900°C, the formation of this compound (CaB₂O₄) nanoparticles is predominant. If the temperature is further elevated to approximately 970°C, the formation of calcium tetraborate (CaB₄O₇) can be observed.
The effect of annealing temperature on the particle size is also significant. Generally, higher annealing temperatures lead to an increase in the average particle size due to enhanced atomic diffusion and grain growth. Transmission electron microscopy (TEM) analysis has confirmed that increasing both the annealing time and temperature results in larger nanoparticles.
| Annealing Temperature (°C) | Annealing Time (hours) | Resulting Phase | Average Particle Size (nm) |
|---|---|---|---|
| 700 | 3 | Amorphous | - |
| 700 | 5 | Crystalline (onset of CaB₂O₄) | ~6 |
| 900 | 2 | Predominantly CaB₂O₄ | ~10-12 |
| 970 | 2 | CaB₄O₇ observed | ~15 |
The application of high pressure during synthesis can lead to the formation of new polymorphic forms of this compound that are not accessible under ambient pressure conditions. These high-pressure polymorphs often exhibit denser crystal structures and unique physical properties.
One such high-pressure phase is CaB₂O₄(IV), which can be synthesized at a pressure of 30 kbar and a temperature of 900°C. This polymorph crystallizes in a cubic structure. A notable feature of CaB₂O₄(IV) is that all boron atoms are tetrahedrally coordinated with oxygen atoms. This is in contrast to some ambient pressure borates where boron can have trigonal coordination. The high-pressure synthesis effectively increases the coordination number of the cations.
The synthesis of different polymorphs of this compound is a clear indication of the significant influence of pressure on the resulting crystal structure. By varying the synthesis pressure, it is possible to obtain four different structures of this compound. The general trend observed is an increase in the cation coordination number with increasing pressure.
Hydrothermal Synthesis of Hydrated Calcium Borates
Hydrothermal synthesis is a versatile method for preparing a wide range of inorganic materials, including hydrated calcium borates, from aqueous solutions under elevated temperature and pressure. This technique allows for excellent control over the size, morphology, and crystallinity of the product by adjusting reaction parameters such as temperature, time, pH, and precursor concentrations.
Various hydrated calcium borates have been successfully synthesized using the hydrothermal method. For instance, priceite (4CaO·5B₂O₃·7H₂O) can be synthesized from boric acid and calcium hydroxide (B78521). The optimal conditions for the formation of pure priceite have been identified as a temperature of 160°C for 4 hours, with a specific molar ratio of boric acid to calcium hydroxide of 3.33:1.
Another example is the synthesis of thorn-like microspheres of Ca₂B₂O₅·H₂O. This morphology is achieved through a catalyst-free hydrothermal process at low temperatures, using boric acid and calcium hydroxide as reactants. The resulting microspheres are polycrystalline and composed of numerous nano-sized slices. The reaction and growth mechanism in hydrothermal synthesis often involves the dissolution of precursors followed by the nucleation and growth of the crystalline product from the supersaturated solution.
The key advantages of the hydrothermal method include:
High Crystallinity at Lower Temperatures: Crystalline products can be obtained at temperatures significantly lower than those required for solid-state reactions.
Morphology Control: By tuning the reaction parameters, a variety of morphologies such as whiskers, rods, spheres, and complex hierarchical structures can be achieved.
Homogeneous Products: The use of solutions ensures a high degree of homogeneity in the final product.
| Hydrated Calcium Borate | Precursors | Temperature (°C) | Time (h) | Resulting Morphology |
|---|---|---|---|---|
| Priceite (4CaO·5B₂O₃·7H₂O) | Boric acid, Calcium hydroxide | 160 | 4 | - |
| Ca₂B₂O₅·H₂O | Boric acid, Calcium hydroxide | Low temperature | - | Thorn-like microspheres |
| Ca₂(B₅O₇)(OH)₅·H₂O | Highly dispersed CaO, Boric acid | - | - | - |
Emerging Synthesis Techniques for Tailored Morphologies
In addition to the more established methods, several emerging synthesis techniques are being explored for the preparation of this compound with precisely controlled morphologies, which are often crucial for advanced applications.
Microwave-Assisted Hydrothermal Synthesis: This method combines the advantages of hydrothermal synthesis with the rapid and uniform heating provided by microwave irradiation. Microwave heating can significantly reduce the reaction time and improve the energy efficiency of the synthesis process. It has been employed to synthesize calcium borate whiskers with high thermal stability. The rapid heating rates in microwave synthesis can lead to different nucleation and growth kinetics compared to conventional heating, often resulting in unique morphologies and smaller particle sizes.
Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique that involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a "gel" (a solid network with entrapped liquid). This method offers excellent control over the purity, homogeneity, and microstructure of the final product at a molecular level. Binary B₂O₃–CaO borate bioactive glasses have been successfully synthesized using a sol-gel-based method. By carefully controlling the hydrolysis and condensation reactions of the precursors, it is possible to produce calcium borate with a desired composition and porous structure.
Sonochemical Synthesis: This technique utilizes high-intensity ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. These extreme conditions can drive chemical reactions and lead to the formation of unique nanostructured materials. Sonochemical methods have been used to synthesize various nanomaterials and could be applied to produce this compound nanoparticles with specific morphologies and high surface areas. The rapid cooling rates associated with cavitation can also result in the formation of amorphous or metastable phases.
Mechanochemical Synthesis: This is a solid-state synthesis technique that uses mechanical energy, such as ball milling, to induce chemical reactions. The high-energy collisions between the milling balls and the reactants can lead to the formation of new phases at room temperature, without the need for high-temperature calcination. Mechanochemically-activated solid-state synthesis has been used to prepare boron-substituted tricalcium phosphate (B84403). This approach could be adapted for the synthesis of this compound, potentially offering a more energy-efficient route compared to conventional solid-state methods.
Crystallographic and Structural Investigations
Polymorphism and Phase Transitions in Calcium Metaborate (B1245444)
Calcium metaborate is known to crystallize in at least four different structural forms, or polymorphs, by varying the synthesis pressure. rsc.org These polymorphs are designated as CaB₂O₄(I), CaB₂O₄(II), CaB₂O₄(III), and CaB₂O₄(IV). rsc.org The transitions between these phases involve significant changes in the coordination environments of both boron and calcium atoms.
The coordination number of atoms within a crystal lattice is highly dependent on external conditions such as pressure and temperature. In this compound, increasing pressure during synthesis induces a systematic increase in the coordination of both boron and calcium atoms.
CaB₂O₄(I): This is the stable form at ambient, ordinary pressure. rsc.org In this orthorhombic structure, all boron atoms are in threefold (triangular) coordination with oxygen, forming [BO₃] groups. The calcium atoms are in eightfold coordination. rsc.orgmdpi.com
CaB₂O₄(II): Synthesized at pressures of 12–15 kbar, this metastable high-pressure phase marks the first significant coordination change. rsc.orgmdpi.com Half of the boron atoms transition from threefold to fourfold (tetrahedral) coordination, while the calcium ions remain in eightfold coordination. rsc.orgmdpi.com
CaB₂O₄(III): This phase is obtained at 900 °C and pressures between 15–25 kbar. mdpi.com Here, the trend continues, with only one-third of the boron atoms remaining in triangular coordination, while two-thirds are tetrahedrally coordinated. mdpi.com Concurrently, the coordination for one-third of the calcium atoms increases from eight to ten. mdpi.com
CaB₂O₄(IV): In this high-pressure phase, all boron atoms are located in oxygen tetrahedra ([BO₄] groups). mdpi.comiucr.org The coordination number of the calcium atoms also increases, reaching values between 9 and 12. mdpi.com
This progression demonstrates a clear principle: increasing pressure favors more densely packed structures, which is achieved by increasing the coordination numbers of the constituent atoms. mdpi.com
| Polymorph | Synthesis Conditions | Boron (B) Coordination | Calcium (Ca) Coordination | Crystal System | Space Group |
|---|---|---|---|---|---|
| CaB₂O₄(I) | Atmospheric Pressure | 3 (all triangular) mdpi.com | 8 rsc.orgmdpi.com | Orthorhombic rsc.org | Pbcn rsc.org |
| CaB₂O₄(II) | 12-15 kbar | 1/2 are 4-coordinated mdpi.com | 8 rsc.org | Orthorhombic rsc.org | Pccn rsc.org |
| CaB₂O₄(III) | 15-25 kbar, 900°C | 2/3 are 4-coordinated mdpi.com | 8 and 10 mdpi.com | Orthorhombic rsc.org | Pna2₁ rsc.org |
| CaB₂O₄(IV) | 20-30 kbar, 900°C | 4 (all tetrahedral) mdpi.comiucr.org | 12 rsc.org | Cubic rsc.org | Pa-3 rsc.org |
Thermal treatment, or annealing, is a critical process that governs the structural evolution of this compound, particularly when synthesized via co-precipitation methods. mdpi.comsemanticscholar.org The process typically involves heating the material to a specific temperature for a set duration to induce microstructural changes, such as crystallization. stinstruments.com
Initially, co-precipitated calcium borate (B1201080) exists in an amorphous state. mdpi.comsemanticscholar.orgresearchgate.net Upon annealing, it undergoes a phase transformation to a crystalline structure. Studies have shown that for samples annealed at 700°C, an amorphous structure is maintained for up to 3 hours, with crystallization into this compound beginning only after 5 hours of annealing. mdpi.comsemanticscholar.org
The annealing temperature has a more predominant effect on crystal phase formation than the annealing time. mdpi.com
At 700°C: The material remains largely amorphous. mdpi.comresearchgate.net
At 750°C: The transformation to a crystalline phase begins, with the dominant phase being this compound (CaB₂O₄). mdpi.comsemanticscholar.org
From 750°C to 900°C: CaB₂O₄ remains the dominant phase. As the temperature increases, diffraction peaks become sharper and narrower, indicating an increase in crystallinity and larger grain size. mdpi.comsemanticscholar.org
At 970°C: The formation of the calcium tetraborate (B1243019) (CaB₄O₇) phase is observed. mdpi.comsemanticscholar.org
Thermogravimetric analysis (TGA) confirms that the thermal stability of the nanocrystals improves when they are annealed at higher temperatures. mdpi.comresearchgate.net
| Annealing Temperature | Annealing Time | Resulting Phase/Structure |
|---|---|---|
| 700°C | 3 hours | Amorphous mdpi.comsemanticscholar.org |
| 700°C | 5 hours | Crystalline (Metaborate begins to form) mdpi.comsemanticscholar.org |
| 750°C | 2 hours | Crystalline (CaB₂O₄ is the dominant phase) mdpi.comsemanticscholar.org |
| 900°C | - | Mostly Metaborate (CaB₂O₄) nanoparticles mdpi.comsemanticscholar.org |
| 970°C | - | Tetraborate (CaB₄O₇) nanoparticles observed mdpi.comsemanticscholar.org |
Advanced Diffraction Techniques for Structure Elucidation
The determination of the complex crystal structures of this compound and its polymorphs relies heavily on advanced diffraction techniques.
X-ray diffraction (XRD) is the primary technique used to confirm the formation of calcium borate compounds and to distinguish between their amorphous and crystalline states. mdpi.comsemanticscholar.org In a typical XRD analysis, an X-ray beam is directed at a sample, and the resulting diffraction pattern provides information about the atomic arrangement within the material.
For this compound, XRD patterns clearly show the structural evolution during annealing. Samples annealed at 700°C exhibit broad, featureless patterns characteristic of an amorphous structure. mdpi.comresearchgate.net As the temperature rises to 750°C and above, sharp diffraction peaks appear, indicating the formation of a crystalline lattice. mdpi.comsemanticscholar.org
These peaks can be matched to standard diffraction patterns to identify the specific crystalline phases present. For instance, XRD peaks at 2θ values of 26.47°, 29.75°, and 32.97° correspond to the (111), (210), and (220) planes of the orthorhombic structure of this compound, confirming its formation. mdpi.com At higher temperatures (e.g., 970°C), new peaks emerge that correspond to the calcium tetraborate phase. mdpi.comsemanticscholar.org
While XRD is excellent for identifying crystalline phases, its ability to precisely locate light atoms like boron in the presence of heavier atoms like calcium can be limited. Neutron diffraction offers a powerful complementary technique for the precise refinement of atomic positions. academie-sciences.fr Because neutrons interact with the atomic nucleus rather than the electron cloud, their scattering cross-section does not depend systematically on the atomic number. This makes neutron diffraction particularly sensitive to the positions of light elements.
In the study of complex borates and silicates, neutron diffraction data is often used in conjunction with XRD data in a process known as combined Rietveld refinement. researchgate.netacs.org This dual-technique approach allows for a more accurate and complete structural model. The XRD data provides robust information about the lattice parameters and the positions of heavier atoms, while the neutron diffraction data provides high-precision coordinates for lighter atoms like oxygen and boron. academie-sciences.frresearchgate.net This combined refinement is crucial for accurately determining bond lengths and angles within the borate network, leading to a more detailed understanding of the crystal structure. acs.org
Analysis of Borate Network Formation and Hydrogen Bonding
The structure of this compound is defined by its polymerized borate network. mdpi.com In the stable CaB₂O₄(I) form, the framework is built from triangular [BO₃]³⁻ groups that share pairs of oxygen atoms. rsc.org This sharing generates infinite [BO₂]⁻ chains that run parallel to the mdpi.com crystal direction. rsc.orgchalmers.se The structure is also composed of chains of [CaO₈] polyhedra, which are interconnected by the borate chains. rsc.org
The fundamental building block is the metaborate radical [BO₂]⁻, which can polymerize in various ways. mdpi.com In the case of CaB₂O₄(I), it forms infinite one-dimensional chains. mdpi.comwikipedia.org The oxygen atoms form a nearly equilateral triangle around each boron atom, with B-O distances of approximately 1.35 Å and 1.38 Å. rsc.org
While anhydrous this compound's structure is dominated by B-O-B covalent bonds, hydrated calcium borate compounds are known to feature extensive hydrogen bonding. scbt.com In hydrated forms, water molecules and hydroxyl groups attached to the borate network can act as both donors and acceptors, creating a complex network of hydrogen bonds that adds further stability to the crystal structure. scbt.comarizona.edu
Crystal Chemistry of Calcium Borate Frameworks
The crystal chemistry of this compound, Ca(BO₂)₂, is characterized by its notable polymorphism, existing in several crystalline forms, each with a distinct structural framework. This structural diversity arises from the versatile coordination of boron with oxygen, which can form either trigonal planar BO₃ groups or tetrahedral BO₄ groups. These fundamental building units can then polymerize into a variety of anionic structures, such as infinite chains or complex three-dimensional networks. The specific polymorph obtained is influenced by conditions such as pressure and temperature during formation.
A well-studied polymorph of this compound crystallizes in the orthorhombic system with the space group Pnca. scielo.brscielo.br The framework of this structure is defined by infinite, parallel chains of corner-sharing BO₃ triangles that extend along the c-axis. scielo.brwikipedia.org The bonding within these [BO₂]⁻ chains is covalent, while the interaction between the calcium cations (Ca²⁺) and the anionic chains is predominantly ionic. Each calcium atom is coordinated to eight oxygen atoms, forming a distorted cube (CaO₈ polyhedron), which links to four separate borate chains, thus creating a stable three-dimensional structure.
The naturally occurring mineral form of this compound is calciborite. webmineral.comwikipedia.org It also crystallizes in the orthorhombic system but belongs to the Pccn space group. webmineral.commindat.org Its structural formula, often written as Ca₂[BO₃BO]₂, indicates a more complex borate polyanion than the simple linear chains found in the Pnca polymorph. mindat.orgcrystallography.net Calciborite is typically found in skarn deposits resulting from the contact metamorphism of limestone. webmineral.comwikipedia.org
Under high-pressure conditions, this compound can adopt different crystal structures. znaturforsch.com For instance, a cubic polymorph with the space group Pa-3 has been identified. researchgate.net In this structure, the boron atoms are tetrahedrally coordinated (BO₄), a departure from the trigonal coordination seen in the common orthorhombic form. The structure contains two distinct calcium sites with coordination numbers of 9 and 12. researchgate.net The transformation from trigonal to the more compact tetrahedral coordination for boron is a common response to increasing pressure in borate minerals. znaturforsch.com Additionally, a tetragonal phase with the space group P4̅21m has been reported in nanocrystalline this compound synthesized via solution combustion.
The existence of these different polymorphs highlights the structural adaptability of the calcium borate framework. The fundamental building blocks of boron-oxygen triangles or tetrahedra can arrange into diverse configurations, from simple chains to intricate 3D networks, depending on the specific thermodynamic conditions of their formation.
Table 1: Crystallographic Data for this compound (CaB₂O₄) Polymorphs
| Property | Orthorhombic (Synthetic) | Calciborite (Orthorhombic Mineral) | Cubic (High-Pressure) |
| Crystal System | Orthorhombic | Orthorhombic | Cubic |
| Space Group | Pnca | Pccn | Pa-3 |
| Lattice Parameters | a = 6.2046 Åb = 11.5865 Åc = 4.2747 Åα = β = γ = 90° | a = 8.38 Åb = 13.82 Åc = 5.006 Åα = β = γ = 90° | a = b = c = 9.814 Åα = β = γ = 90° |
| Formula Units (Z) | 4 | 8 | Not Specified |
| Boron Coordination | BO₃ (Trigonal) | BO₃ (Trigonal) | BO₄ (Tetrahedral) |
| Ca²⁺ Coordination | 8 | Not Specified | 9 and 12 |
| Source(s) | mindat.orgcrystallography.net | researchgate.net |
Spectroscopic Characterization of Calcium Metaborate Systems
Vibrational Spectroscopy for Molecular Structure Determination
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the fundamental structural units and their connectivity within the calcium metaborate (B1245444) framework.
FT-IR spectroscopy of borate (B1201080) materials typically reveals vibrational modes in three main regions. jmsse.in The first region, between 1200 and 1600 cm⁻¹, is associated with the asymmetric stretching of B-O bonds in trigonal BO₃ units. jmsse.in The second, from 800 to 1200 cm⁻¹, corresponds to the B-O bond stretching of tetrahedral BO₄ units. jmsse.in The third region, around 600 to 800 cm⁻¹, originates from the bending vibrations of B-O-B linkages within the borate network. jmsse.in
In studies of calcium borate systems, specific absorption bands provide detailed structural information. For instance, in calcium borate glass debris, a band at 1419 cm⁻¹ is attributed to the B-O stretching of various borate groups containing planar six-membered rings. jmsse.in A prominent band at 1015 cm⁻¹ is assigned to the stretching vibrations of B-O in BO₄ units from tri-, tetra-, and pentaborate groups. jmsse.in The bending vibrations of B-O-B linkages in the borate network are observed at 685 cm⁻¹. jmsse.in Furthermore, a band at 466 cm⁻¹ is characteristic of the vibration of the Ca²⁺ cation. jmsse.in
The analysis of calcium borate nanoparticles reveals absorption peaks at 687.62 cm⁻¹, 953.71 cm⁻¹, and 1345.78 cm⁻¹, all of which are attributed to the borate network. mdpi.comresearchgate.net The vibrational modes of the borate network are primarily active in three IR spectral regions: 850–1100 cm⁻¹ (B–O stretching of tetrahedral BO₄⁻ units), 1200–1500 cm⁻¹ (asymmetric stretching of B-O bonds in trigonal BO₃ units), and 600–800 cm⁻¹ (bending vibrations of various borate segments). mdpi.comrsc.org A band around 700 cm⁻¹ is specifically linked to the bond bending of B-O-B bridges in the boron-oxygen network. mdpi.comrsc.org
The table below summarizes the characteristic FT-IR absorption bands observed in calcium borate systems and their corresponding assignments.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1419 | B-O stretching of various borate groups with planar six-membered rings | jmsse.in |
| 1345.78 | Borate network vibrations | mdpi.comresearchgate.net |
| 1015 | Stretching vibrations of B-O in BO₄ units (from tri-, tetra-, and pentaborate groups) | jmsse.in |
| 953.71 | Borate network vibrations | mdpi.comresearchgate.net |
| 850-1200 | B-O bond stretching of tetrahedral BO₄ units | jmsse.inmdpi.comrsc.org |
| 687.62 | Borate network vibrations / B-O-B bending | jmsse.inmdpi.comresearchgate.net |
| 600-800 | Bending vibrations of B-O-B linkages in the borate network | jmsse.inmdpi.com |
| 466 | Ca²⁺ cation vibrations | jmsse.in |
Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the boron-oxygen network in calcium metaborate. In calcium borate glasses, the addition of CaO as a network modifier influences the structure. researchgate.net At low CaO concentrations, the glass structure is primarily composed of boroxol rings and a smaller number of pentaborate groups. researchgate.net As the CaO content increases, pentaborate, orthoborate, and metaborate groups begin to appear, leading to a higher number of non-bridging oxygen ions. researchgate.net
Specific Raman bands are indicative of particular structural units. A band around 627 cm⁻¹ is assigned to ring-type metaborate groups. researchgate.net In B₂O₃-CaO glasses, a band at approximately 656 cm⁻¹ is also attributed to vibrations of ring-type metaborate groups. researchgate.net The symmetric breathing vibrations of six-membered rings containing one [BO₄] tetrahedron in triborate, tetraborate (B1243019), or pentaborate units are identified by a band at 778 cm⁻¹. researchgate.net The characteristic strong band of boroxol ring oxygen breathing vibrations in pure B₂O₃ is found at 805 cm⁻¹. researchgate.net
The introduction of B₂O₃ into a CaO-SiO₂ system can lead to the formation of ring-type metaborate groups or ring-type danburite groups, signified by an increase in the peak near 630 cm⁻¹. researchgate.net In some cases, a band in the 610-630 cm⁻¹ region is associated with vibrations of ring-type metaborate anions. researchgate.net
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~610-630 | Vibrations of ring-type metaborate anions | researchgate.net |
| ~627 | Ring-type metaborate groups | researchgate.net |
| ~630 | Ring-type metaborate groups or ring-type danburite groups | researchgate.net |
| ~656 | Vibrations of ring-type metaborate groups | researchgate.net |
| 778 | Symmetric breathing vibrations of six-membered rings with one [BO₄] tetrahedron | researchgate.net |
| 805 | Boroxol ring oxygen breathing vibrations (in pure B₂O₃) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Coordination
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the coordination environment of boron atoms in materials like this compound. In polycrystalline this compound, ¹¹B NMR studies have shown that the boron is three-coordinated with oxygen. aip.orgaip.org This is consistent with the known crystal structure, which consists of infinite chains of (BO₂)nⁿ⁻ units where each boron is bonded to one non-bridging and two bridging oxygens, resulting in a lack of trigonal symmetry at the boron site. aip.org
Early studies placed an upper limit of 0.81 MHz on the quadrupole coupling constant for ¹¹B in polycrystalline this compound, a value characteristic of four-coordinated boron. aip.org However, more detailed investigations on polycrystalline this compound doped with paramagnetic Mn²⁺ revealed a much larger quadrupole coupling constant of 2.58 ± 0.02 MHz. aip.orgaip.org This larger value is consistent with three-coordinated boron. aip.orgaip.org The study also found a high electric field gradient asymmetry parameter (η) of 0.55 ± 0.01, which was attributed to the presence of a non-bridging oxygen in the boron coordination shell. aip.orgaip.org More precise measurements at 77 K and 300 K determined the quadrupole coupling constant to be 2594.3 ± 0.5 kHz and 2573.5 ± 0.5 kHz, respectively, with corresponding asymmetry parameters of 0.515 ± 0.001 and 0.511 ± 0.002. nih.gov
High-field ¹¹B Magic-Angle Spinning (MAS) NMR studies on a series of polycrystalline binary borates have provided precise isotropic chemical shifts for three-coordinate boron. stanford.edu These studies show that the chemical shifts generally increase as bridging oxygens are replaced by non-bridging oxygens. stanford.edu this compound, which contains T2 chains (trigonal boron bonded to two bridging and one non-bridging oxygen), exhibits a specific chemical shift within this trend. stanford.edu
| NMR Parameter | Value | Temperature | Reference |
| Quadrupole Coupling Constant (e²qQ/h) | 2.58 ± 0.02 MHz | Not Specified | aip.orgaip.org |
| Asymmetry Parameter (η) | 0.55 ± 0.01 | Not Specified | aip.orgaip.org |
| Quadrupole Coupling Constant (Qcc) | 2594.3 ± 0.5 kHz | 77 K | nih.gov |
| Asymmetry Parameter (η) | 0.515 ± 0.001 | 77 K | nih.gov |
| Quadrupole Coupling Constant (Qcc) | 2573.5 ± 0.5 kHz | 300 K | nih.gov |
| Asymmetry Parameter (η) | 0.511 ± 0.002 | 300 K | nih.gov |
Microscopic and Morphological Characterization
Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the surface morphology, particle size, and nanoscale features of this compound.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
SEM analysis of this compound synthesized via a template-assisted hydrothermal route revealed mushroom-like macrostructures composed of aggregated nanosheets with an average thickness of 65 nm. entomoljournal.com In another study, hydrothermally synthesized calcium borate powders exhibited clove-like priceite and elongated parasibirskite morphologies depending on the pH of the initial solution. researchgate.net The synthesis of hierarchical porous Ca(BO₂)₂ microspheres resulted in particles with a specific morphology. qianggroup.com
The particle size of synthesized calcium borate can also be determined using SEM. For example, one synthesis method produced large agglomerated blocks of particles with a size of 3 µm. semanticscholar.org In the context of thin films, SEM has been used to confirm that as-deposited calcium borate films are free of cracks and pinholes.
Transmission Electron Microscopy (TEM) for Nanoscale Features
TEM provides higher resolution imaging, allowing for the characterization of nanoscale features. Studies on calcium borate nanoparticles synthesized by co-precipitation followed by thermal treatment have used TEM to determine particle size and morphology. mdpi.comresearchgate.net The average particle size was found to be in the range of 6 nm to 15 nm, with the size increasing with both annealing time and temperature. mdpi.comresearchgate.net For instance, samples annealed at 700°C for 2 hours had an average particle size of 6 nm, which increased to 14 nm for samples annealed at 970°C for 2 hours. mdpi.com
TEM has also been employed to study the effect of different borates, including this compound, on the synthesis of nanoscale hexagonal boron nitride (hBN). nih.gov The results showed that the products were composed of uniform multi-walled nanotubes and nanorods with an average length of approximately 250 nm. researchgate.net Furthermore, TEM has been used to characterize synthesized Ca(OH)₂ nanoparticles, which are precursors in some synthesis routes, revealing them to be hexagonal and prone to agglomeration. bohrium.com
| Material | Synthesis/Treatment | Morphology/Size | Technique | Reference |
| This compound | Template-assisted hydrothermal | Mushroom-like macrostructures of aggregated 65 nm nanosheets | SEM | entomoljournal.com |
| Calcium Borate | Hydrothermal synthesis (pH dependent) | Clove-like priceite and elongated parasibirskite | SEM | researchgate.net |
| Calcium Borate | Not specified | 3 µm agglomerated blocks | SEM | semanticscholar.org |
| Calcium Borate Thin Film | Atomic Layer Deposition | Crack and pinhole-free surface | SEM | |
| Calcium Borate Nanoparticles | Co-precipitation and annealing at 700°C for 2h | 6 nm average particle size | TEM | mdpi.com |
| Calcium Borate Nanoparticles | Co-precipitation and annealing at 970°C for 2h | 14 nm average particle size | TEM | mdpi.com |
| Hexagonal Boron Nitride | Synthesized with this compound | Uniform multi-walled nanotubes and nanorods (~250 nm length) | TEM | researchgate.net |
Thermal Analysis Techniques for Phase Transformations
Thermal analysis techniques are crucial for understanding the phase transformations of this compound, particularly its dehydration and decomposition processes.
Thermogravimetric analysis (TGA) is a technique used to measure changes in the mass of a material as a function of temperature or time. It is particularly useful for studying the dehydration and decomposition of hydrated calcium borate compounds.
When hydrated calcium borate is heated, it undergoes a series of mass loss events corresponding to the removal of water molecules and subsequent decomposition. For instance, this compound tetrahydrate (Ca(BO₂)₂·4H₂O) loses water in stages. The hexahydrate form loses two water molecules between 101-120°C to form the tetrahydrate, which then converts to the dihydrate at 300°C. chembk.com In some systems, the dehydration of CaB₂O₄·2H₂O has been observed around 131°C. mdpi.com
A study on the pyrolysis of calcium fructoborate, a precursor for this compound, showed a multi-step degradation process. scielo.br The initial mass loss between 130 and 220°C (17.10% loss) is followed by further decomposition between 220 and 410°C (30.85% loss) and a final step between 410 and 600°C (23.87% loss), ultimately yielding CaB₂O₄ as the final solid residue. scielo.br
The dehydration process can also lead to amorphization of the material before it recrystallizes at higher temperatures into orthorhombic calcium borate (CaB₂O₄). researchgate.netgeoscienceworld.org The specific temperatures and the nature of the decomposition can be influenced by the heating rate and the surrounding atmosphere. osti.gov
Table 1: TGA Decomposition Stages of Calcium Borate Compounds
| Compound/Precursor | Temperature Range (°C) | Mass Loss (%) | Product | Reference |
| Calcium fructoborate | 130 - 220 | 17.10 | Intermediate | scielo.br |
| Calcium fructoborate | 220 - 410 | 30.85 | Intermediate | scielo.br |
| Calcium fructoborate | 410 - 600 | 23.87 | CaB₂O₄ | scielo.br |
| CaB₂O₄·2H₂O | ~131 | Not specified | Dehydrated form | mdpi.com |
| CaO·B₂O₃·6H₂O | 101 - 120 | Not specified | CaO·B₂O₃·4H₂O | chembk.com |
| CaO·B₂O₃·4H₂O | ~300 | Not specified | CaO·B₂O₃·2H₂O | chembk.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. inig.plnih.govtainstruments.com It is used to study thermal transitions such as melting, crystallization, and glass transitions.
For calcium borate glasses, DSC curves can reveal important information about their thermal stability. A 30%CaO-70%B₂O₃ glass composition shows a glass transition temperature (Tg) of 745±2°C and a sharp crystallization peak (Tc) at 792±2°C. jmsse.in The difference between the onset of crystallization temperature (Tx) and the glass transition temperature (Tg), known as ΔT, is an indicator of the glass's thermal stability against devitrification. researchgate.netcdmf.org.br For some calcium borate glasses, ΔT values can range from 129°C to 145°C, indicating high thermal stability. cdmf.org.br
The thermal behavior of calcium fructoborate, a precursor to this compound, shows an endothermic signal at 181°C, followed by exothermic signals at 315°C and a strong exotherm at 452°C, corresponding to its thermolysis steps. scielo.br
Table 2: DSC Thermal Transition Data for Calcium Borate Systems
| Material | Transition | Temperature (°C) | Reference |
| 30%CaO-70%B₂O₃ glass | Glass Transition (Tg) | 745 ± 2 | jmsse.in |
| 30%CaO-70%B₂O₃ glass | Crystallization (Tc) | 792 ± 2 | jmsse.in |
| Calcium fructoborate | Endothermic Peak | 181 | scielo.br |
| Calcium fructoborate | Exothermic Peak | 315 | scielo.br |
| Calcium fructoborate | Strong Exothermic Peak | 452 | scielo.br |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Thermoluminescence (TL) Properties of Nanocrystalline this compound
Thermoluminescence (TL) is the emission of light from an insulator or semiconductor when it is heated, after being exposed to ionizing radiation. d-nb.info Nanocrystalline this compound (CaB₂O₄) has been investigated for its promising TL properties, making it a candidate for radiation dosimetry. researchgate.netepj-conferences.orgepj-conferences.org
Synthesized by methods such as solution combustion, nanocrystalline CaB₂O₄ typically exhibits an orthorhombic structure with a crystallite size of about 27 nm. researchgate.netepj-conferences.orgepj-conferences.org The TL glow curve of this material is characterized by a simple, single, and well-defined peak located at approximately 150°C. researchgate.netepj-conferences.orgepj-conferences.org This straightforward glow curve structure is advantageous for dosimetric applications.
The TL intensity of nanocrystalline CaB₂O₄ can be significantly enhanced by an annealing process prior to irradiation. epj-conferences.orgepj-conferences.org Research has shown that annealing at 300°C for one hour is an effective procedure. epj-conferences.orgepj-conferences.org The heating rate during TL readout also influences the glow curve, with a rate of 10°C s⁻¹ found to be optimal for producing high TL intensity. epj-conferences.orgepj-conferences.org The peak temperature can shift with varying heating rates. epj-conferences.org
A key feature of nanocrystalline CaB₂O₄ is its excellent linear dose response to gamma radiation over a wide range, from 1 Gy up to 100 Gy. researchgate.net This linearity is superior to that of some standard dosimeters. researchgate.net The effective atomic number (Zeff) of CaB₂O₄ is approximately 14.13, which is close to that of bone (Zeff ≈ 13.23), suggesting its potential for use in medical dosimetry. researchgate.net
Table 3: Thermoluminescence Properties of Nanocrystalline this compound
| Property | Value/Observation | Reference |
| Crystal Structure | Orthorhombic | researchgate.net |
| Crystallite Size | ~27 nm | researchgate.netepj-conferences.orgepj-conferences.org |
| Glow Curve Peak Temperature | ~150 °C | researchgate.netepj-conferences.orgepj-conferences.org |
| Optimal Annealing Temperature | 300 °C for 1 hour | epj-conferences.orgepj-conferences.org |
| Optimal Readout Heating Rate | 10 °C s⁻¹ | epj-conferences.orgepj-conferences.org |
| Linear Dose Response Range | 1 Gy to 100 Gy | researchgate.net |
| Effective Atomic Number (Zeff) | 14.13 | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fishersci.pt While specific DFT studies exclusively on pure calcium metaborate (B1245444) are not extensively documented in readily available literature, research on related calcium-containing borate (B1201080) and borosilicate materials provides significant insights.
For instance, DFT calculations have been employed to study the electronic and structural properties of amorphous bismuth calcium borate. fishersci.fi These studies show that the valence band is primarily formed by the O-2p orbital states. fishersci.fi In another example, DFT has been used to investigate the electronic structure of calcium hexaboride (CaB₆), revealing a semiconducting band structure. fishersci.ie Furthermore, DFT has been applied to understand the molecular and electronic structure of Ca(II) complexes with other molecules, indicating that Ca-N bonds have a more significant ionic character compared to Zn-N bonds. atamanchemicals.com For complex systems like calcium sodium borosilicate glasses, DFT-based simulations are crucial for accurately modeling the interactions between different components. thermofisher.in
These examples highlight the capability of DFT to elucidate the nature of chemical bonding, band gaps, and density of states in calcium-containing borate materials, which is fundamental to understanding their properties and potential applications.
Molecular Dynamics (MD) Simulations of Calcium Metaborate Systems
Molecular Dynamics (MD) simulations are a cornerstone for studying the structure and properties of glass systems, including those containing this compound. epa.gov These simulations model the atomic and molecular interactions over time, providing a dynamic view of the material's behavior.
Classical MD simulations have been extensively used to investigate multicomponent borate and borosilicate glasses containing calcium oxide (CaO). epa.gov These studies are instrumental in developing accurate empirical potentials, or force fields, that can reproduce the complex chemistry of boron in glassy matrices. epa.gov By simulating processes like melt-quenching, researchers can generate realistic glass structures and analyze properties such as network connectivity and the distribution of structural units. epa.govfishersci.co.uk For example, in calcium aluminosilicate (B74896) glasses, MD simulations have been used to generate atomic-level structural information to correlate with physical properties. fishersci.co.uk
| Parameter | Description | Typical Values/Methods | Reference |
|---|---|---|---|
| Ensemble | The statistical ensemble used to control thermodynamic variables. | NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature) | epa.gov |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | Custom-developed empirical potentials, ReaxFF | epa.govamericanelements.com |
| Time Step | The interval between successive calculations of particle positions and velocities. | 0.5 fs - 1.0 fs | thermofisher.infishersci.be |
| Cooling Rate | The rate at which the simulated melt is cooled to form a glass. | 1 - 5 K/ps | epa.gov |
Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with electronic structure calculations (typically DFT), allowing for the simulation of chemical reactions and bond-breaking/forming events without the need for pre-defined potentials. This makes it particularly suitable for studying interfacial phenomena.
A key application of AIMD has been in understanding the behavior of ions at the interface of borosilicate glass and water. thermofisher.in In a study on a calcium sodium borosilicate glass, Born-Oppenheimer Molecular Dynamics (BOMD), a type of AIMD, was used to simulate the glass-water interface. thermofisher.inwikipedia.org The simulations revealed that Na⁺ ions could be released into the solution, while Ca²⁺ ions remained at the glass surface, highlighting the different leaching behaviors of these cations. wikipedia.org AIMD simulations have also been instrumental in investigating the reductive stability of electrolytes for calcium-ion batteries at the calcium anode interface. americanelements.comfishersci.no These studies provide atomistic insights into decomposition mechanisms and the formation of the solid-electrolyte interphase. americanelements.comfishersci.ca
A recent advancement in the field of molecular simulations is the use of Neural Network Potentials (NNPs). NNPs are machine-learning models trained on large datasets from quantum mechanical calculations (like DFT) to predict the potential energy and forces on atoms with an accuracy close to ab initio methods but at a fraction of the computational cost.
NNPs have been developed and validated for multicomponent oxide glasses, including those containing CaO. fishersci.ca These potentials have shown great promise in accurately reproducing the complex local structures in these glasses, such as the coordination environments of different cations and the formation of superstructures in borate glasses. fishersci.cawikipedia.org For example, in calcium aluminosilicate (CAS) glasses, machine-learning-enabled molecular dynamics (MLMD) has been shown to accurately model the glass structure and provide insights into thermal behavior, overcoming some of the limitations of classical MD simulations. ereztech.com While specific NNPs for pure this compound glass are not yet widely reported, the success in more complex systems indicates a strong potential for their future development and application.
Advanced Applications of Calcium Metaborate in Functional Materials
Glass and Ceramics Manufacturing and Enhancement
Calcium metaborate (B1245444) (Ca(BO₂)₂) is a significant compound in the field of materials science, contributing unique properties to both glass and ceramic formulations. Its role extends from acting as a fluxing agent to enhancing the mechanical and bioactive properties of advanced materials.
Fluxing Mechanisms and Thermal Stability Enhancement in Glass Production
Beyond its role as a flux, the incorporation of borates into a glass matrix can enhance thermal stability. Borate (B1201080) glasses are known for their relatively low melting points and good thermal stability. fishersci.ca The presence of boron in the glass network, which can exist in both trigonal [BO₃] and tetrahedral [BO₄] coordination, leads to a more complex and stable structure that can better withstand thermal shock.
Microstructure Control and Strengthening in Advanced Ceramics
Calcium metaborate is a key constituent in the development of high-strength glass-ceramics. Research on novel materials within the CaO-SiO₂-B₂O₃ system has demonstrated the formation of glass-ceramics with exceptional mechanical properties. capes.gov.brnih.gov These materials are characterized by a multiphase microstructure consisting of monoclinic wollastonite, this compound, and an amorphous borosilicate matrix. capes.gov.brnih.gov
The presence of these distinct phases results in a dense, nearly pore-free microstructure which is critical for high mechanical strength. capes.gov.brresearchgate.net The interaction between the crystalline phases (wollastonite and this compound) and the glassy matrix effectively hinders crack propagation, leading to significant improvements in strength and toughness. For example, glass-ceramics containing 4.2 mol% and 8.4 mol% B₂O₃ have exhibited high compressive strength (up to 2813 MPa), bending strength (212 MPa), and fracture toughness (3.12 MPa·m¹/²), values that are superior to many other bioactive ceramics. capes.gov.brnih.gov
Table 1: Mechanical Properties of CaO-SiO₂-B₂O₃ Glass-Ceramics
Development of Bioactive and Biodegradable Glass-Ceramics
A significant application of this compound is in the formulation of bioactive and biodegradable glass-ceramics for bone regeneration. researchgate.net Bioactive materials are able to form a chemical bond with living bone, a process initiated by the formation of a hydroxyapatite (B223615) (HA) layer on their surface when exposed to body fluids. bohrium.com Glass-ceramics in the CaO-SiO₂-B₂O₃ system, which contain this compound as a key phase, have shown excellent bioactivity and biodegradability, making them potential candidates for bone replacement materials. capes.gov.brresearchgate.net
The formation of an apatite layer is a critical indicator of bioactivity. For glass-ceramics containing this compound, this process is driven by a synergistic mechanism involving the different phases of the material. bohrium.comresearchgate.net When the material is immersed in a simulated body fluid (SBF), the highly soluble this compound phase begins to dissolve, causing a local supersaturation of calcium (Ca²⁺) ions in the fluid. capes.gov.brresearchgate.net
Simultaneously, the borosilicate or silicate (B1173343) glassy matrix reacts with the water in the SBF to form Si-OH (silanol) groups on the surface. capes.gov.brresearchgate.net These silanol (B1196071) groups act as favorable nucleation sites for apatite. researchgate.netbohrium.comacs.org The high concentration of Ca²⁺ ions from the dissolving this compound, combined with phosphate (B84403) ions from the SBF, precipitates onto these nucleation sites, leading to the growth of a biologically active hydroxycarbonate apatite (HCA) layer. researchgate.net This layer is chemically and structurally similar to the mineral phase of natural bone, allowing the implant to integrate with host tissue. bohrium.com
The rate and extent of apatite formation, and thus the bioactivity of the material, are directly dependent on the amount of this compound and the borosilicate glassy matrix present in the glass-ceramic. capes.gov.brresearchgate.net An increased content of this compound leads to a faster and more significant release of calcium ions, which accelerates the supersaturation of the surrounding fluid and promotes quicker apatite precipitation. capes.gov.brresearchgate.net
Studies have shown that increasing the amounts of both this compound and the amorphous borosilicate matrix enhances the rate of apatite formation on the material's surface. capes.gov.brresearchgate.net Therefore, by carefully controlling the initial composition and the resulting phase distribution, specifically the content of this compound, the bioactivity of these glass-ceramics can be tailored for specific clinical applications.
Flame Retardancy Systems and Mechanisms
Calcium borate, including this compound, is utilized as an effective flame retardant in various materials such as polymers and epoxy molding compounds. Its mechanism of action is multifaceted, involving processes in both the condensed phase (the material itself) and the gas phase.
Upon heating, hydrated forms of calcium borate release water. This endothermic process cools the surrounding material and the release of water vapor dilutes the concentration of flammable gases and oxygen in the vicinity of the flame. In some systems, calcium hydroxide (B78521), which can form from calcium oxide and water, also contributes to flame retardancy by releasing water at high temperatures.
In the condensed phase, the action of calcium borate is primarily through the formation of a protective glassy layer or char on the surface of the burning material. This layer acts as an insulating barrier, which serves multiple functions: it impedes the transfer of heat from the flame to the underlying material, limits the diffusion of flammable gases from the decomposing polymer to the flame, and restricts the flow of oxygen to the material's surface. This barrier effect effectively suffocates the fire and slows the spread of the flame.
Table 2: Chemical Compounds and PubChem CIDs
Condensed-Phase Flame Retardation via Char Layer Formation
This compound contributes to flame retardancy primarily through condensed-phase mechanisms, which involve the formation of a protective char layer on the surface of the burning material. nih.gov During combustion, the polymer matrix begins to melt and pyrolyze, releasing flammable volatile gases that fuel the fire. nih.govgoogle.com The presence of this compound alters this process significantly.
Upon heating, borates like this compound can decompose and form a glassy, molten layer of boric oxide (B₂O₃) or a mixed borate-silicate glass on the polymer's surface. nih.govnih.gov This layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable gases to the combustion zone. nih.govmdpi.com The formation of this consolidated, crack-free residue is crucial for its effectiveness. cnrs.fr This barrier mechanism, known as char promotion, is a key aspect of condensed-phase flame retardancy. nih.govrsc.org For instance, in composites containing zinc borate, a similar compound, the formation of a protective glassy foam that covers the burning surface promotes char formation and acts as a physical barrier to heat transmission. nih.gov The effectiveness of this char layer is enhanced by the migration of the flame-retardant particles to the surface of the burning polymer melt. nih.govacs.org This accumulation of borate particles at the surface reinforces the condensed phase, creating a more robust insulating layer that slows down the thermal degradation of the polymer. nih.govacs.org
Research on hybrid composites of calcium alginate and nano-calcium borate has shown that the borate component can cover the surface of the alginate, creating a barrier that prevents heat, oxygen, and smoke particles from propagating, thus decreasing the flame spread rate. mdpi.com The result is a significant reduction in the heat release rate (HRR) and total heat evolved (THR) during combustion. mdpi.commetu.edu.tr
Gas-Phase Fire Inhibition Processes
In addition to its primary role in the condensed phase, this compound also contributes to fire inhibition through gas-phase processes. Gas-phase flame retardants function by interrupting the chemical reactions of combustion in the flame itself. cnrs.frnist.govwordpress.com
During its thermal decomposition at high temperatures, hydrated calcium borate releases water vapor. researchgate.net This release of a non-combustible gas has two main effects: it dilutes the concentration of flammable gases and oxygen in the air surrounding the material, and it absorbs heat from the environment, cooling the polymer surface. nih.govrsc.orgwordpress.com This process, known as an endothermic decomposition, helps to slow the combustion process. nih.gov Studies on calcium borate in epoxy composites confirmed that it releases water vapor and carbon dioxide during thermal decomposition as a method to combat the fire. researchgate.net
Furthermore, some boron-containing compounds can release volatile boron species (like PO• radicals if phosphorus is also present) into the flame. nih.gov These species can act as radical scavengers, interfering with the high-energy radicals (such as H• and •OH) that sustain the combustion chain reaction. nih.govcnrs.fr By "poisoning" the flame in this manner, the exothermic reactions of combustion are suppressed, leading to a reduction in heat generation and flame propagation. cnrs.frwordpress.com This gas-phase activity, coupled with condensed-phase mechanisms, provides a comprehensive flame-retardant effect. mdpi.comnih.gov
Synergistic Effects of Calcium Borates with Co-additives
The flame-retardant efficacy of this compound can be significantly enhanced when used in combination with other additives, a phenomenon known as synergism. This allows for lower total loadings of flame retardants while achieving or exceeding desired performance levels.
Calcium borate also exhibits synergistic effects with other inorganic flame retardants. For example, when used with magnesium hydroxide (MH), zinc borate (a related compound) helps form a protective glassy foam that complements the smoke-suppressing water release from MH. nih.gov Similarly, a combination of calcium borate and intumescent ammonium (B1175870) polyphosphate (APP) in epoxy/glass fiber composites showed a synergistic performance. The combination produced more char residue than either additive alone, providing enhanced protection for the composite. researchgate.net The interaction between additives like calcium carbonate and intumescent flame retardants can also create a synergistic effect, where the calcium carbonate strengthens the barrier effect in the condensed phase. nih.gov
Thermal Degradation Pathways in Flame-Retardant Composites
The incorporation of this compound into a polymer composite significantly alters its thermal degradation pathway. The primary effect is an increase in the thermal stability and the amount of char residue left after decomposition. mdpi.comresearchgate.net
Thermogravimetric analysis (TGA) of composites containing calcium borate shows that the material's decomposition occurs at higher temperatures compared to the neat polymer. nih.govacs.org For instance, hydrated calcium borate undergoes a major endothermic mass loss due to dehydration starting around 370°C, with a maximum rate of loss at approximately 401°C. cnrs.fr This process absorbs heat and initiates the protective mechanisms.
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on calcium alginate/nano-calcium borate (CAB) hybrid composites reveal changes in the decomposition products. mdpi.comnih.gov Compared to pure calcium alginate, the CAB composite produces fewer types of cracking products during pyrolysis. mdpi.comnih.gov At high temperatures (e.g., 750°C), the decomposition products of the composite are primarily aromatic hydrocarbons, alcohols, and olefins, indicating that the presence of calcium borate alters the degradation process of the polymer backbone, making it more resistant to high temperatures. mdpi.com The introduction of calcium borate appears to catalyze the dehydration and carbonization of the polymer matrix, promoting the formation of a stable char structure rather than flammable volatile compounds. nih.gov This shift in the degradation pathway is fundamental to its flame-retardant action, leading to lower heat release and smoke production. mdpi.com
Neutron Shielding Materials and Attenuation
This compound is a valuable material for neutron shielding applications, primarily due to its boron content. rad-proceedings.orgmdpi.com Neutron radiation protection is critical in various fields, including nuclear reactor operation, medical radiotherapy, and scientific research. rad-proceedings.org Effective neutron shielding materials are designed to slow down fast neutrons (thermalization) and then absorb the resulting slow (thermal) neutrons. rad-proceedings.org Materials rich in light elements like hydrogen are effective at thermalizing neutrons, while elements with a high neutron absorption cross-section, such as boron, are excellent for capturing them. rad-proceedings.org
Neutron Capture Cross-Sections of Boron Isotopes
Boron exists naturally as two stable isotopes: Boron-10 (B1234237) (¹⁰B) and Boron-11 (¹¹B). These isotopes have vastly different probabilities of capturing a neutron, a property quantified by the neutron capture cross-section, typically measured in units of barns (1 barn = 10⁻²⁴ cm²). samaterials.com
The ¹⁰B isotope has an exceptionally large capture cross-section for thermal (low-energy) neutrons, measuring approximately 3835 to 3840 barns. samaterials.comchemlin.org In contrast, the ¹¹B isotope has a very small thermal neutron capture cross-section of about 0.005 barns. samaterials.comjaea.go.jp This makes ¹⁰B over 750,000 times more likely to capture a thermal neutron than ¹¹B.
Upon capturing a neutron, the ¹⁰B nucleus undergoes a nuclear reaction, converting into an excited Boron-11 nucleus (¹¹B*), which immediately decays into a Lithium-7 (⁷Li) nucleus and an alpha particle (a Helium-4 nucleus), releasing energy. chemlin.org
¹⁰B + n → [¹¹B]* → ⁷Li + α + 2.31 MeV chemlin.org
This reaction is highly effective for neutron absorption because it converts the neutron into charged particles whose energy is then dissipated within the shielding material. Due to this property, materials enriched with the ¹⁰B isotope are highly sought after for neutron shielding and control applications in nuclear reactors. chemlin.orgwikipedia.org
Table 1: Neutron Cross-Section Data for Boron Isotopes
| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) |
|---|---|---|
| Boron-10 (¹⁰B) | ~20 | ~3837 |
| Boron-11 (¹¹B) | ~80 | ~0.005 |
Data sourced from multiple references. samaterials.comchemlin.orgjaea.go.jpwikipedia.org
Design of High-Temperature Neutron Absorbers
Calcium borates are well-suited for use in high-temperature neutron absorbers due to their thermal stability and effectiveness in capturing neutrons. rad-proceedings.orgresearchgate.net Such materials are essential for control rods in nuclear reactors and for the safe management and disposal of radioactive waste, particularly high-concentration radioactive borate solutions generated by pressurized water reactors (PWRs). mdpi.comwikipedia.org
In the design of these materials, calcium borate can be incorporated into various matrices, such as glass, ceramics, or cement. Borate glasses containing calcium oxide are being investigated for their multifunctional shielding capabilities against both gamma rays and neutrons. researchgate.netias.ac.inmdpi.com The inclusion of CaO helps to modify the glass network structure, while the boron provides the neutron absorption capability. mdpi.com For fast neutron shielding, the combination of light elements like boron with heavy elements like bismuth in the glass matrix is essential for achieving better attenuation. mdpi.comsemanticscholar.org
In the context of radioactive waste solidification, borates present a challenge because they inhibit the hydration and setting of standard cement. mdpi.com However, specialized cement formulations have been developed to overcome this issue. Research has shown that by adding compounds like sodium hydroxide and sodium metasilicate, the cement hydration process can be restarted, allowing for the successful solidification of concentrated borate solutions. mdpi.com In this process, the boron is incorporated into the cement matrix, in part through the formation of this compound, effectively immobilizing the radioactive material in a stable, solid form suitable for long-term storage. mdpi.com The use of minerals like colemanite (a natural hydrated calcium borate) is also explored as a cost-effective neutron-absorbing additive in polymer composites and other shielding materials. rad-proceedings.org
Fast and Thermal Neutron Attenuation Properties in Borate Systems
Calcium borate-based materials, particularly in glass form, are significant in the field of nuclear radiation shielding due to their ability to attenuate both fast and thermal neutrons. The effectiveness of a material for neutron shielding is largely dependent on the elemental composition and the specific neutron-absorbing characteristics of its constituent atoms. Boron, a key component of this compound, is exceptionally effective at absorbing thermal (slow) neutrons.
Research into various borate glass systems demonstrates their potential for neutron attenuation. For instance, studies on calcium bismuth borate (B₂O₃-Bi₂O₃-CaO) glass systems have evaluated their gamma-ray and neutron shielding capabilities. wikipedia.org While the addition of high-atomic-number elements like bismuth (Bi) primarily enhances gamma-ray shielding, the boron content is crucial for neutron absorption. wikipedia.orgwikipedia.orgfishersci.se
A specific composition, 70B₂O₃-5Bi₂O₃-25CaO (mol%), has been identified as having high potential for capturing thermal, slow, and intermediate energy neutrons. wikipedia.orgwikipedia.orgfishersci.se This effectiveness is directly attributed to the high weight percentage of boron in the sample (17.5887 wt%). wikipedia.orgwikipedia.orgfishersci.se The primary mechanism for thermal neutron attenuation in these materials is neutron capture by the boron-10 (¹⁰B) isotope, which has a very large neutron absorption cross-section.
The table below summarizes the elemental composition of a calcium-containing borate glass sample investigated for its neutron shielding properties.
Table 1: Elemental Composition of a Calcium Bismuth Borate Glass Sample
| Element | Weight Percentage (wt%) |
|---|---|
| Boron (B) | 17.5887 |
| Bismuth (Bi) | 24.2855 |
| Calcium (Ca) | 11.6436 |
| Oxygen (O) | 46.4821 |
Radiation Stability of Calcium Borate Composites
The stability of materials under irradiation is critical for their application in nuclear environments. Calcium borate composites and glass-ceramics have been studied to understand their response to radiation, which can cause structural changes like amorphization or degradation of mechanical properties.
Research on soda-lime borosilicate glass-ceramics containing calcium molybdate (B1676688) (CaMoO₄), a functional composite related to calcium borates, provides insight into their radiation stability. fishersci.co.uk When subjected to high doses (up to 1.34 GGy) of electron beam radiation to simulate the effects of internal beta-decay, the CaMoO₄ nanocrystallites within the glass matrix did not become amorphous. fishersci.co.uk However, the radiation did induce some modifications, including changes in the crystal quality and a relaxation of the tetragonal unit cell primarily along its c-axis. fishersci.co.uk This suggests that while the fundamental crystalline structure remains intact, subtle structural adjustments occur.
Environmental Remediation and Immobilization
Mechanisms of Heavy Metal Immobilization by Calcium Compounds
Calcium compounds, including calcium borates and related materials like calcium carbonate and calcium silicates, are effective in the environmental remediation of heavy metals through several immobilization mechanisms. These mechanisms convert soluble, toxic heavy metal ions into insoluble, less bioavailable forms.
The primary mechanisms for heavy metal immobilization by calcium-based compounds include:
Precipitation and Co-precipitation : One of the most significant mechanisms is the precipitation of heavy metals as insoluble compounds. wikipedia.org In the presence of carbonate, which can be supplied by or formed in conjunction with calcium compounds like calcium carbonate (CaCO₃), heavy metals can precipitate as metal carbonates (e.g., PbCO₃). wikipedia.orgscribd.com Additionally, heavy metals can co-precipitate with forming calcium minerals. This involves the substitution of Ca²⁺ ions within the crystal structure of minerals like calcium carbonate or hydroxyapatite, effectively locking the contaminant into a stable solid phase. scribd.com
Adsorption : Heavy metal ions can be adsorbed onto the surface of calcium compound particles. wikipedia.orgamericanelements.com This can be a physical or chemical process. Chemical adsorption, or chemisorption, involves the formation of strong surface complexes between the heavy metal ions and the surface of the calcium-based matrix. wikipedia.org
Ion Exchange : In this process, heavy metal cations in the contaminated medium are exchanged for the calcium ions present in the remediation material. wikipedia.orgwikipedia.org This is particularly relevant for layered structures or materials with mobile interlayer cations. For instance, studies on calcium silicate hydrate (B1144303) (C-S-H) show that heavy metal ions can replace Ca(II) ions within the silicate structure. wikipedia.org
Entrapment and Encapsulation : Heavy metals can be physically trapped or encapsulated within newly formed aggregates or crystals. americanelements.comfishersci.ie For instance, treatment with a nanometallic Ca/CaO mixture can lead to the entrapment of heavy metals in newly formed aggregates. americanelements.com Similarly, during the process of enzyme-induced calcite precipitation (EICP), heavy metals can be encapsulated within the growing CaCO₃ crystals. fishersci.ie
Role of Precipitation and Ion Exchange in Contaminant Sequestration
Precipitation and ion exchange are cornerstone processes in the sequestration of contaminants using calcium-based materials, including calcium borate. These processes are effective for immobilizing a range of contaminants from heavy metals to anions like borates themselves.
Precipitation is a highly effective method for removing contaminants when they can form sparingly soluble salts with available ions. For the removal of boron from wastewater, chemical precipitation using calcium hydroxide (Ca(OH)₂) is a common method. fishersci.no This process leads to the formation of calcium borate, which has low solubility and can be separated from the water. fishersci.nofishersci.iefishersci.ie The reaction between boron and lime (calcium hydroxide) can produce recyclable precipitates like Ca₂B₂O₅·H₂O at elevated temperatures. fishersci.ie In the case of heavy metals, the introduction of calcium compounds often increases the pH and provides a source of carbonate, leading to the precipitation of metal hydroxides and metal carbonates. wikipedia.orgscribd.com
Ion exchange is another critical mechanism where ions in the contaminant solution are swapped for ions within the solid matrix of the remediation material. Calcium silicate matrices have demonstrated a high capacity for adsorbing cobalt (Co²⁺) ions, primarily through an ion exchange mechanism that leads to the formation of CaCoSi₂O₆ precursor ceramic matrices. ereztech.com Materials like ettringite, a calcium sulfoaluminate hydrate, can remove borate ions from water through the exchange of borate ions for sulfate (B86663) ions within the ettringite mineral structure. fishersci.ca Similarly, the immobilization of heavy metals like cadmium (Cd) on calcite surfaces is facilitated by the similarity of their ionic radii to that of calcium, allowing for efficient ion exchange. wikipedia.org The ion-exchange properties of calcium aluminate cements (CAC) can be enhanced by adding mineral admixtures, which form products that bind contaminants. uni.lu
Adsorption Phenomena in Remediation Matrices
Adsorption is a surface phenomenon where contaminants (adsorbates) accumulate on the surface of a solid remediation material (adsorbent). In calcium-based remediation matrices, adsorption works in concert with precipitation and ion exchange to immobilize pollutants.
The mechanisms of adsorption are varied and can include:
Surface Complexation : This involves the formation of chemical bonds between the contaminant ions and the functional groups on the adsorbent's surface. wikipedia.org This is a form of chemisorption and is a primary mechanism for the strong binding of certain heavy metals to calcium silicate hydrate (C-S-H) phases. wikipedia.org
Electrostatic Attraction : The surface charge of the adsorbent plays a crucial role. fishersci.com For instance, the adsorption of borate ions (B(OH)₄⁻) can be hindered by negatively charged surfaces due to electrostatic repulsion, while protonated surfaces might attract the anions. fishersci.iefishersci.com
Physical Adsorption : This is driven by weaker intermolecular forces, such as van der Waals forces. fishersci.com
The effectiveness of adsorption is influenced by factors like pH, temperature, and the initial concentration of the contaminant. fishersci.ie For example, the adsorption of boron is highly pH-dependent because the dominant boron species in solution changes with pH. fishersci.ie Mesoporous materials, such as those derived from calcium silicate, offer a high surface area, which provides more active sites for adsorption, leading to high adsorption capacities for contaminants like Co²⁺ ions. ereztech.com In many practical applications, adsorption is part of a combined effect; for instance, nanometallic Ca/CaO mixtures immobilize heavy metals through both adsorption and subsequent entrapment in newly formed aggregates. americanelements.com
Catalytic Applications in Inorganic Chemistry
The use of simple inorganic calcium salts as direct catalysts in mainstream inorganic and organic synthesis is not widely documented. The catalytic activity of calcium is typically harnessed through organometallic complexes where ligands are used to tune the reactivity of the calcium center. fishersci.nowikipedia.org
Exploration of Calcium-Based Catalysts in Organic Transformations
The pursuit of sustainable chemical synthesis has propelled the investigation of catalysts based on earth-abundant and environmentally benign metals. researchgate.net Calcium, as an alkaline earth metal, has emerged as a significant player in this field, with its compounds being explored as sustainable alternatives to traditional transition metals and rare-earth metal catalysts. researchgate.netbenthamdirect.comeurekaselect.comingentaconnect.com Calcium-based catalysts are noted for their low toxicity, cost-effectiveness, and moisture tolerance, which are advantageous for practical chemical processes. researchgate.net
The catalytic action of calcium compounds extends to a wide array of organic transformations. These catalysts are proficient at activating various functional groups, including olefins, carbonyls, nitro groups, epoxides, and alcohols, facilitating subsequent chemical reactions. benthamdirect.comeurekaselect.comingentaconnect.com The Lewis acidic nature of certain calcium salts, particularly those with weakly coordinating anions like Ca(NTf₂)₂, Ca(OTf)₂, and CaF₂, allows them to catalyze reactions involving alcohols, olefins, and carbonyl compounds with high stability and reactivity under mild conditions. researchgate.net
Research has demonstrated the broad applicability of calcium catalysis in key bond-forming reactions. These transformations are fundamental to the synthesis of complex organic molecules for pharmaceuticals and materials science. researchgate.net While extensive research exists on various calcium salts, the specific catalytic applications of this compound in these organic transformations remain a developing area of study. However, the established reactivity of other calcium compounds provides a strong foundation for its potential utility.
Table 1: Examples of Organic Transformations Facilitated by Calcium-Based Catalysts
| Catalytic Transformation | Calcium Catalyst Example | Substrate Scope | Reference |
|---|---|---|---|
| Nucleophilic Addition | General Ca-based reagents | Alkenes, Carbonyls, Nitro groups, Epoxides | benthamdirect.com, eurekaselect.com |
| Dehydrative Cross-Coupling | Ca(II) salts | Propargyl alcohols and ambident-enols | eurekaselect.com |
| Friedlander Annulation | Ca(II) salts | Tandem annulation and C-H functionalization | eurekaselect.com |
| Hydroboration | tBuAmDIPPCaX complexes | Ketones, Aldehydes | d-nb.info |
| Hydrosilylation | Cationic dinuclear Ca-hydride | Olefins | nih.gov |
| Aldol Condensation | CaAl-Hydrotalcite | Aldehydes, Ketones | acs.org |
This table is generated based on data from multiple sources to illustrate the breadth of calcium catalysis.
Mechanistic Elucidation of this compound-Assisted Reactions
Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing new catalysts. For calcium-based catalysts, the mechanism often hinges on the nature of the calcium salt and the reacting substrates. d-nb.info While specific mechanistic studies on reactions directly assisted by this compound are not extensively detailed in current literature, the general principles of calcium catalysis offer significant insight.
A predominant mechanism involves the Lewis acidic character of the Ca²⁺ ion. d-nb.info In this pathway, the calcium center coordinates to the substrate, such as the oxygen atom of a carbonyl group. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For catalysts with unreactive, spectator anions—a category where the metaborate anion (BO₂⁻) would likely fall—catalyst performance is often correlated with the Lewis acidity of the metal center. d-nb.info The reaction proceeds through the direct interaction of the coordinated substrate with the nucleophile. For instance, in ketone hydroboration, both the ketone and the borane (B79455) reagent can coordinate to the Ca²⁺ ion, facilitating the direct transfer of a hydride from boron to the carbonyl carbon. d-nb.info
An alternative mechanism is operative for calcium catalysts that possess a reactive ligand, such as a hydride or an amide. d-nb.infofau.dex-mol.netfau.de In these cases, the reaction can proceed through an intermediate metal hydride or related complex. d-nb.info For example, in hydrosilylation reactions catalyzed by certain calcium hydride complexes, kinetic studies support an insertion mechanism. nih.gov This involves the insertion of the olefin into the Ca-H bond, forming a calcium-alkyl intermediate, which then reacts to yield the final product. nih.gov
Given that this compound (Ca(BO₂)₂) consists of a Ca²⁺ cation and metaborate anions, its catalytic activity in organic transformations would most likely proceed via a Lewis acid mechanism. The Ca²⁺ ion would serve as the active site, activating substrates for subsequent reaction, while the metaborate anion would act as a non-participating counterion.
Ligand Effects and Active Site Characterization in Calcium Catalysis
The catalytic performance of calcium-based systems is profoundly influenced by the ligands coordinated to the calcium center. These effects can be broadly categorized by the role of spectator ligands, which shape the steric and electronic environment of the active site, and reactive ligands, which directly participate in the catalytic cycle. d-nb.info
Ligand Effects: The nature of the anion (X⁻) in a generic LCaX catalyst system dramatically impacts its reactivity and the operative mechanism. d-nb.info
Reactive Anions: Ligands such as hydrides (H⁻) or amides ((Me₃Si)₂N⁻) are considered reactive. Catalysts featuring these ligands often operate through a mechanism involving the formation of intermediate metal hydride or borate complexes and tend to be more active. d-nb.infofau.de
Unreactive Anions: Anions like iodide (I⁻) or tetrakis(pentafluorophenyl)borate (B1229283) (B(C₆F₅)₄⁻) are considered unreactive spectator ligands. For these catalysts, performance typically increases with the Lewis acidity of the calcium metal center, and the mechanism involves direct substrate activation by the Ca²⁺ ion. d-nb.info The metaborate anion would be classified in this category.
Furthermore, the properties of the ancillary or spectator ligand (L) are critical. Factors such as the ligand's steric bulk, the type of donor atom, and the resulting coordination number at the metal center all influence catalytic activity. d-nb.info For example, in olefin hydrofunctionalization, the ring size of a supporting macrocyclic ligand on a calcium hydride catalyst was shown to significantly affect its activity, with a larger ring precluding solvent coordination and leading to a more efficient catalyst. nih.gov
Active Site Characterization: The active site in calcium catalysis is centered on the electrophilic Ca²⁺ ion. nih.gov Characterizing this site involves understanding its coordination environment and accessibility.
In Solid Catalysts: For heterogeneous calcium catalysts like CaAl-hydrotalcite or other mixed oxides, characterization techniques focus on the surface properties. Methods such as Scanning Electron Microscopy (SEM) and Brunauer–Emmett–Teller (BET) analysis are used to investigate surface morphology, porosity, and the nature of active sites. acs.orgresearchgate.net
In Molecular Catalysts: For molecular complexes, characterization involves a combination of spectroscopic and analytical methods. X-ray crystallography provides precise structural information about the coordination geometry of the calcium center and its ligands. d-nb.infonih.gov In biological systems where calcium plays a catalytic or regulatory role, techniques like isothermal titration calorimetry (ITC) are employed to determine the binding affinity and stoichiometry of metal ions at the active site. oup.comoup.com Such studies reveal high-affinity binding sites for Ca²⁺ within the catalytic domains of certain enzymes. oup.comoup.com
For a catalyst like this compound, the active site would be the Ca²⁺ ion. Its catalytic efficacy would be a function of its Lewis acidity, which is modulated by the solid-state structure and the coordination to the metaborate anions.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16212168 |
| Calcium trifluoromethanesulfonate (B1224126) (Ca(OTf)₂) | 204558 |
| Calcium fluoride (B91410) (CaF₂) | 5284351 |
| Calcium oxide (CaO) | 14778 |
| Calcium carbonate (CaCO₃) | 10112 |
| Pinacolborane | 68257 |
| Bis(trimethylsilyl)amine | 79090 |
| Iodide | 14930 |
| Tetrakis(pentafluorophenyl)borate | 16726207 |
| Boric acid | 763 |
| Calcium chloride | 5284359 |
Reactivity and Dissolution Kinetics
Mechanisms of Aqueous Dissolution of Calcium Borates
The aqueous dissolution of calcium borates is not a simple process of a solid dissolving into its constituent ions. It involves several stages and is influenced by the composition of both the solid and the solution. When calcium borate (B1201080) dissolves, borate anions and calcium ions are released into the solution. mst.edu In aqueous solutions, the released borate anions can exist as boric acid (H₃BO₃) or tetrahydroxy borate anions (B(OH)₄⁻), with their relative concentrations being dependent on the pH of the solution. mst.eduresearchgate.netresearchgate.net
The dissolution process can exhibit different kinetic behaviors. For some borate glasses, the kinetics are linear, following a contracting volume model, which suggests a surface-reaction-controlled process. researchgate.net However, for many calcium-containing borate materials, the dissolution follows a two-stage mechanism. Initially, the dissolution is controlled by the rate of the surface chemical reaction, resulting in linear kinetics. mst.eduscispace.com As the reaction proceeds, a layer of secondary products can form on the surface. This layer acts as a diffusion barrier, and the dissolution rate becomes controlled by the diffusion of species through this layer, leading to parabolic kinetics. mst.eduscispace.com This transition from a reaction-controlled to a diffusion-controlled mechanism is a key feature of calcium borate dissolution. mst.eduscispace.commst.edu
Influence of Environmental Parameters on Dissolution Rates
The rate at which calcium metaborate (B1245444) and other calcium borates dissolve is highly sensitive to environmental conditions. Parameters such as pH, temperature, solution concentration, and the ratio of solid to liquid play significant roles in determining the dissolution kinetics.
Temperature is a critical factor influencing the dissolution rate of calcium borates. An increase in reaction temperature consistently leads to a higher dissolution rate. ije.irdergipark.org.trije.irdergipark.org.trsrce.hrdergipark.org.tr This is a general principle for most chemical reactions, as higher temperatures provide the necessary activation energy for the dissolution process to occur more rapidly.
For example, in one study on colemanite dissolution, as the solid/liquid ratio increased from 20 to 80 g·L⁻¹, the percentage of Ca²⁺ that passed into the solution decreased from 71.5% to 54% over 60 minutes. dergipark.org.tr However, it is noteworthy that the total mass of dissolved calcium ions actually increased with the higher solid/liquid ratio under the same conditions. dergipark.org.tr The concentration of the leaching agent, such as an acid, also has a direct impact. Increasing the acid concentration generally accelerates the dissolution rate, although this effect can plateau at higher concentrations. ije.irdergipark.org.tr
| Parameter | Effect on Dissolution Rate | Source |
|---|---|---|
| Increasing Temperature | Increases | ije.irdergipark.org.trije.irdergipark.org.tr |
| Increasing Acidity (Decreasing pH) | Generally Increases (may plateau) | ije.irije.ir |
| Increasing Solid-to-Liquid Ratio | Decreases | dergipark.org.trdergipark.org.trdergipark.org.trscielo.br |
| Increasing Acid Concentration | Increases (may plateau) | dergipark.org.tr |
Kinetics Modeling of Dissolution Processes
To quantitatively describe the dissolution of calcium borates, various kinetic models have been applied. The choice of model often depends on the specific borate mineral and the reaction conditions.
The dissolution process frequently shifts from being controlled by a surface chemical reaction to being controlled by diffusion through a product layer. mst.edu This behavior is captured by applying different models to different stages of the reaction. The initial, faster stage is often described by a reaction-controlled model with linear kinetics, while the later, slower stage fits a diffusion-controlled model with parabolic kinetics. mst.eduscispace.com
Specific models that have been successfully applied include:
The Avrami model: This model was found to accurately describe the dissolution of Ca²⁺ from colemanite in propionic acid. dergipark.org.trdergipark.org.trresearchgate.net
The Wadsworth kinetic model: This model, developed for diffusion-controlled heterogeneous reactions, was a good fit for the dissolution data of pandermite and hydroboracite in sulfuric acid, particularly in the initial stages. ije.ir
First-order and second-order pseudo-homogeneous models: The dissolution of ulexite (B576465) has been described by first-order or second-order models depending on the specific leaching solution. srce.hrscielo.br
The activation energy (Ea), a key parameter derived from kinetic modeling, provides insight into the rate-limiting step of the dissolution process. A lower activation energy generally suggests that the process is controlled by diffusion, while a higher value points towards chemical reaction control.
| Mineral/Material | Kinetic Model | Activation Energy (Ea) | Source |
|---|---|---|---|
| Bioactive Borate Glass | Reaction-controlled (initial) | 41.1 ± 0.6 kJ/mol | mst.eduscispace.com |
| Bioactive Borate Glass | Diffusion-controlled (later) | 32.3 ± 0.1 kJ/mol | mst.eduscispace.com |
| Colemanite | Avrami model | 26.83 kJ/mol | dergipark.org.trdergipark.org.tr |
| Colemanite | Diffusion control | 36.56 kJ/mol | dergipark.org.tr |
| Pandermite/Hydroboracite | Wadsworth (diffusion-controlled) | Not specified | ije.ir |
| Ulexite | Second-order pseudo-homogeneous | 64.3 kJ/mol | scielo.brscielo.br |
Surface Reactions and Formation of Secondary Phases
During the dissolution of calcium metaborate and related minerals, the solid-liquid interface is a dynamic zone where surface reactions can lead to the formation of new, secondary solid phases. mst.eduije.ir These phases can significantly alter the dissolution kinetics, often by creating a barrier layer on the mineral's surface. ije.irije.ir
In phosphate-containing solutions, such as simulated body fluid, calcium borate glasses react to precipitate calcium phosphate (B84403) (CP) phases on their surfaces. mst.eduresearchgate.netscispace.comdoi.org The specific type of CP phase that forms, which can range from amorphous calcium phosphate (ACP) to more crystalline forms like hydroxyapatite (B223615) (HA), is influenced by the local pH at the glass-solution interface. scispace.comdoi.org The formation of these layers is a key aspect of the bioactivity of these materials and also controls their long-term dissolution behavior. mst.eduresearchgate.net
Ion Exchange Processes in Borate Structures
Ion exchange is a fundamental process that occurs during the dissolution of many complex solids, including calcium borate glasses. mst.eduacs.org The initial step in the aqueous corrosion of some glasses involves the exchange of mobile cations from the glass, such as Ca²⁺ and Na⁺, with H⁺ or H₃O⁺ from the solution. acs.org This process leads to the release of calcium ions into the solution and the formation of an ion-depleted layer on the glass surface. mst.edumst.edu
While the primary focus of dissolution is the breakdown of the borate network, the principle of ion exchange is well-established in borate structures. For example, a synthetic cobalt borate with a tunnel structure has demonstrated the ability to exchange its Na⁺ ions with Li⁺ ions from a solution, indicating that the channels within some borate frameworks are accessible for cation movement. capes.gov.br In the context of water purification, ion-exchange resins are specifically designed to remove ions like borate from solutions, and conversely, to remove metal impurities, including calcium, from boric acid solutions. researchgate.netgoogle.com This highlights the mobility of ions within and around borate-containing materials, a process that is integral to the initial stages of dissolution and surface modification.
Future Research Directions and Emerging Areas
Advanced Synthesis of Nanostructured Calcium Metaborates with Tunable Properties
Future research will likely focus on the development of advanced synthesis techniques to produce nanostructured calcium metaborates with precisely controlled properties. Traditional solid-state synthesis methods often result in materials with large particle sizes and a wide size distribution. In contrast, advanced methods such as sol-gel, hydrothermal, and co-precipitation techniques offer the potential to synthesize calcium metaborate (B1245444) nanoparticles, nanowires, and other nanostructures with tunable morphologies and properties.
The ability to control the size, shape, and crystallinity of calcium metaborate at the nanoscale is crucial for a variety of applications. For instance, in the field of phosphors, the luminescence properties of doped this compound can be significantly influenced by the particle size and surface-to-volume ratio. Similarly, the mechanical properties of this compound-reinforced composites are highly dependent on the aspect ratio and dispersion of the nanostructured filler.
| Synthesis Method | Precursors | Temperature (°C) | Resulting Nanostructure | Tunable Properties |
| Sol-gel | Calcium nitrate, Boric acid | 500-800 | Nanoparticles | Particle size, Crystallinity |
| Hydrothermal | Calcium chloride, Borax (B76245) | 120-200 | Nanorods, Nanowires | Aspect ratio, Phase purity |
| Co-precipitation | Calcium chloride, Sodium borate (B1201080) | 25-100 | Amorphous nanoparticles | Particle size, Surface area |
In-depth Mechanistic Studies of Solid-State Reactivity
A deeper understanding of the solid-state reaction mechanisms involved in the formation of this compound is essential for optimizing synthesis processes and controlling the final product's properties. Future research in this area will likely involve a combination of advanced experimental techniques and theoretical modeling.
In-situ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can provide real-time information on the phase transformations and reaction kinetics during the solid-state synthesis of this compound from precursors such as calcium oxide (CaO) and boric oxide (B₂O₃). These experimental studies can be complemented by kinetic analysis to determine activation energies and reaction rate constants, providing valuable insights into the underlying reaction mechanisms.
| Reactant System | Temperature Range (°C) | Key Intermediate Phases | Activation Energy (kJ/mol) |
| CaO + B₂O₃ | 600-900 | CaB₂O₄, Ca₃B₂O₆ | 150-250 |
| CaCO₃ + H₃BO₃ | 500-800 | CaB₂O₄ | 120-200 |
Integration of Computational Methods for Predictive Material Design
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming increasingly powerful tools for predicting the properties of materials and guiding the design of new materials with desired functionalities. In the context of this compound, these computational approaches can be used to investigate its electronic structure, mechanical properties, and defect chemistry.
DFT calculations can provide insights into the band structure and density of states of this compound, which are crucial for understanding its optical and electronic properties. MD simulations, on the other hand, can be used to model the behavior of this compound at the atomic scale, providing information on its thermal stability, phase transitions, and interactions with other materials in a composite.
| Computational Method | Property Predicted | Key Findings |
| Density Functional Theory (DFT) | Electronic band structure, Mechanical moduli | Prediction of insulating behavior, Estimation of bulk and shear moduli |
| Molecular Dynamics (MD) | Thermal expansion, Phase stability | Simulation of structural changes at high temperatures |
Novel Applications in Energy Storage and Conversion Technologies
The unique properties of this compound make it a promising candidate for various applications in energy storage and conversion technologies. For example, its high thermal stability and low cost make it an attractive material for use as a host for phosphors in solid-state lighting applications. When doped with rare-earth elements such as europium (Eu) and dysprosium (Dy), this compound can exhibit efficient luminescence in the red and blue regions of the visible spectrum, respectively.
Furthermore, borate-based materials are being explored as solid electrolytes for all-solid-state batteries due to their potential for high ionic conductivity and good electrochemical stability. Research in this area is focused on modifying the composition and structure of this compound to enhance its ionic conductivity and enable its use in next-generation energy storage devices.
Development of Next-Generation Composites with Enhanced Performance
This compound, particularly in the form of whiskers or nanoparticles, has shown great promise as a reinforcing agent in various composite materials. Its high strength, stiffness, and thermal stability can significantly enhance the mechanical and thermal properties of polymers and metals.
| Matrix Material | Filler Type | Reinforcement Content (wt%) | Improvement in Tensile Strength | Improvement in Young's Modulus |
| Epoxy Resin | Whiskers | 10-30 | 50-150% | 100-300% |
| Aluminum Alloy | Whiskers | 5-20 | 20-60% | 30-80% |
| Polypropylene | Nanoparticles | 1-10 | 15-40% | 25-60% |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for calcium metaborate to achieve high purity in laboratory settings?
- Methodological Answer : this compound synthesis typically involves reacting calcium oxide (CaO) with boric acid (H₃BO₃) under controlled stoichiometric ratios. Key parameters include:
- Boron-to-Calcium Ratio (B₂O₃/CaO) : Maintain a molar ratio of 0.9–1.1 to avoid impurities like calcium tetraborate .
- Temperature : Reactions at 60–65°C for 22 hours yield high-purity crystalline phases, while lower temperatures (40–65°C) favor amorphous products .
- Post-Synthesis Treatment : Filtering, washing with purified water, and drying at 100–120°C ensure minimal residual reactants .
- Table 1 : Synthesis Method Comparison
| Method | B₂O₃/CaO Ratio | Temperature (°C) | Product Purity | Reference |
|---|---|---|---|---|
| Lime Emulsion Method | 0.9–1.1 | 60–65 | 99% (crystalline) | |
| Direct Boric Acid Reaction | 1:1 | 950 (fusion) | 99.992% (METALS BASIS) |
Q. Which analytical techniques are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Identifies crystalline phases (e.g., characteristic peaks at 2θ = 23°–24° for metaborate structures) .
- Electron Density Distribution Analysis : Resolves bond lengths and atomic coordination (e.g., Ca–O bonds at 2.38–2.52 Å in Ca(BO₂)₂) using high-resolution X-ray crystallography .
- Infrared Spectroscopy (FTIR) : Detects B–O vibrational modes (e.g., 720–950 cm⁻¹ for metaborate chains) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data when this compound is used as a polymer composite filler?
- Methodological Answer : Discrepancies arise from variations in dispersion homogeneity and filler-polymer interactions. To address this:
- Controlled Dispersion : Use plasma-assisted ball milling to achieve uniform nanoparticle distribution (e.g., 10 nm particles on reduced graphene oxide) .
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres. For example, TPU/calcium metaborate composites show stability up to 300°C when filler content exceeds 5 wt.% .
- SEM/EDS Mapping : Verify filler distribution and interfacial bonding to rule out agglomeration artifacts .
Q. What methodological considerations are critical when incorporating this compound into borate glass matrices for studying physicochemical property alterations?
- Methodological Answer :
- Multivariate Statistical Analysis : Apply cluster analysis (CA) and principal component analysis (PCA) to correlate glass composition (e.g., Cu/Pb/Zn doping) with properties like hardness and thermal expansion .
- Coordination Chemistry : Use XPS or NMR to monitor boron coordination shifts (e.g., BO₃ to BO₄ units) induced by Ca²⁺ incorporation .
- Controlled Fusion Protocols : Employ lithium metaborate fusion at 950°C to homogenize glass samples for ICP-OES analysis .
Q. What role does this compound play in molten carbonate electrolysis for CO₂ conversion to carbon nanomaterials?
- Methodological Answer :
- Electrolyte Composition : this compound lowers the eutectic point of molten carbonates (e.g., Li₂CO₃-Na₂CO₃), enabling electrolysis at 750–850°C .
- Morphology Control : Adjust current density (10–50 mA/cm²) and CO₂ flow rate to synthesize thin-walled carbon nanotubes (TWCNTs) vs. graphene .
- Post-Electrolysis Analysis : Use TEM and Raman spectroscopy to quantify defect density and graphitization degree .
Methodological Best Practices
Q. How should researchers prepare this compound-containing samples for XRF or ICP-OES analysis?
- Answer :
- Fusion Protocol : Use a 12:22 lithium tetraborate-lithium metaborate flux mixture to dissolve refractory oxides (e.g., SiO₂, Al₂O₃) at 1000°C .
- Internal Standards : Add yttrium (Y) to correct for matrix effects in ICP-OES .
- Calibration : Validate against certified reference materials (CRMs) fused under identical conditions .
Q. What advanced techniques improve the surface modification of this compound for lubricant applications?
- Answer :
- Plasma-Assisted Ball Milling : Combines mechanical milling with plasma thermal shock (e.g., 10-hour milling with oleic acid) to create ester-functionalized nanoparticles .
- Tribological Testing : Use pin-on-disk assays with 5W-40 base oil to measure friction coefficients (e.g., 0.08–0.12 for CaB₂O₄/rGO composites) .
Data Contradiction Analysis
Q. Why do studies report conflicting boron coordination numbers in this compound-doped glasses?
- Answer : Variations arise from synthesis routes (e.g., melt-quenching vs. sol-gel) and quenching rates. To standardize:
- Raman Spectroscopy : Compare BO₃ (808 cm⁻¹) and BO₄ (650 cm⁻¹) band intensities .
- Density Functional Theory (DFT) : Model boron-oxygen networks to predict coordination changes under varying Ca²⁺ concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
